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Abstract

1H-Indazol-4-amine is a pivotal heterocyclic amine that serves as a fundamental building block
in the synthesis of a multitude of pharmacologically active molecules.[1][2][3] Its utility in
medicinal chemistry, particularly in the development of kinase inhibitors and other targeted
therapies, is well-documented.[1] A critical physicochemical parameter governing the
compound's efficacy in both synthetic reactions and biological systems is its solubility. This
technical guide provides a comprehensive overview of the solubility of 1H-indazol-4-amine in
various organic solvents. We delve into the theoretical underpinnings of its solubility, present a
compilation of available and estimated solubility data, and provide detailed, field-proven
protocols for its experimental determination and quantification. This guide is intended to be an
essential resource for researchers, scientists, and drug development professionals, enabling
them to make informed decisions in experimental design, formulation development, and
process optimization.

Introduction: The Significance of 1H-Indazol-4-
Amine in Modern Drug Discovery
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1H-Indazol-4-amine, also known as 4-aminoindazole, is a versatile bicyclic heteroaromatic
compound.[1][4] Its structure, featuring a fused benzene and pyrazole ring with a reactive
amino group, makes it a sought-after intermediate in the synthesis of complex molecular
architectures.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry,
appearing in numerous approved drugs and clinical candidates.[2][3]

The solubility of 1H-indazol-4-amine is a determining factor in its handling, reactivity, and
bioavailability.[5][6] In synthetic chemistry, achieving an appropriate concentration in a reaction
solvent is crucial for optimal reaction kinetics and yield. In the realm of drug development, the
solubility of an active pharmaceutical ingredient (API) or its intermediates profoundly impacts
formulation strategies, dissolution rates, and ultimately, its therapeutic efficacy.[5][6] This guide,
therefore, aims to provide a thorough understanding of the solubility characteristics of 1H-
Indazol-4-amine to aid scientists in overcoming challenges related to its use.

Physicochemical Properties of 1H-Indazol-4-Amine

A foundational understanding of the physicochemical properties of 1H-indazol-4-amine is
essential for interpreting its solubility behavior.
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Property Value Source
Molecular Formula C7H7N3 [11141071
Molecular Weight 133.15 g/mol (11041071
Appearance White to pale yellow solid [4]
Melting Point 119-121 °C [4]

Not experimentally determined,;
predicted values vary. The

pKa indazole ring is weakly basic,
and the amino group is a weak

base.

LogP (octanol-water partition )
o 0.9 (predicted) [7]
coefficient)

2 (the amino group and the N-
Hydrogen Bond Donors ) [7]
H of the pyrazole ring)

2 (the nitrogen atoms of the
Hydrogen Bond Acceptors ) [7]
pyrazole ring)

Topological Polar Surface Area

54.7 A2 [7]
(TPSA)

The presence of both hydrogen bond donors and acceptors, combined with a moderate TPSA,
suggests that 1H-indazol-4-amine will exhibit a preference for polar solvents. The non-polar
benzene ring contributes to some solubility in less polar environments. The predicted LogP
value of 0.9 indicates a relatively balanced hydrophilic-lipophilic character.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution
process, which involves two main steps:

o Lattice Energy: The energy required to break the intermolecular forces holding the solid
crystal lattice together.
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e Solvation Energy: The energy released when the solute molecules are surrounded and
stabilized by solvent molecules.

A compound's solubility is a function of the balance between these two energies. For
dissolution to be favorable, the solvation energy must be comparable to or greater than the
lattice energy. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to
dissolve in polar solvents, and non-polar solutes in non-polar solvents.

The solubility of 1H-indazol-4-amine is influenced by:

e Hydrogen Bonding: The amino group and the N-H of the pyrazole ring can act as hydrogen
bond donors, while the pyrazole nitrogens can act as acceptors. Solvents capable of
hydrogen bonding (e.g., alcohols, water) are likely to be effective at solvating 1H-indazol-4-
amine.

» Dipole-Dipole Interactions: The molecule possesses a dipole moment, allowing for favorable
interactions with polar aprotic solvents (e.g., DMSO, DMF, acetone).

e Van der Waals Forces: The non-polar benzene ring can interact with non-polar solvents
through weaker van der Waals forces.

Solubility Profile of 1H-Indazol-4-Amine in Organic
Solvents

While extensive quantitative solubility data for 1H-indazol-4-amine is not readily available in
the public domain, based on its physicochemical properties and general chemical principles, a
gualitative and estimated solubility profile can be constructed. It is known to be almost insoluble
in water but soluble in some organic solvents like ethanol and dimethylformamide.[4]
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Solvent

Solvent Type

Predicted Solubility

Rationale

Water

Polar Protic

Sparingly Soluble

While capable of
hydrogen bonding, the
hydrophobic benzene
ring limits aqueous

solubility.

Methanol

Polar Protic

Soluble

Similar to ethanol, it is
a good hydrogen

bonding solvent.

Ethanol

Polar Protic

Soluble

Capable of forming
strong hydrogen

bonds with the solute.

[4]

Isopropanol

Polar Protic

Moderately Soluble

Increased
hydrocarbon character
compared to methanol
and ethanol may
slightly reduce
solubility.

Acetone

Polar Aprotic

Moderately Soluble

Canactas a
hydrogen bond
acceptor and engage
in dipole-dipole

interactions.

Acetonitrile

Polar Aprotic

Sparingly Soluble

Less effective at
solvating the

hydrogen bond donors
of the solute
compared to other

polar aprotic solvents.
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Limited polarity and

Dichloromethane ) inability to act as a
Halogenated Sparingly Soluble
(DCM) strong hydrogen bond
acceptor.

Intermediate polarity

) Sparingly to
Ethyl Acetate Polar Aprotic and hydrogen bond
Moderately Soluble ] -
accepting capability.
Strong dipole moment
Dimethylformamide ) and hydrogen bond
Polar Aprotic Freely Soluble ) o
(DMF) accepting capabilities.
[4]
Highly polar and an
Dimethyl Sulfoxide ) P
Polar Aprotic Freely Soluble excellent hydrogen
(DMSO)
bond acceptor.
Primarily van der
] ] Waals interactions
Toluene Non-polar Aromatic Sparingly Soluble ) )
with the benzene ring
of the solute.
Mismatch in polarity
Hexane Non-polar Aliphatic Insoluble and intermolecular

forces.

Disclaimer: The solubility data presented in this table, unless otherwise cited, is estimated
based on the physicochemical properties of 1H-indazol-4-amine and general solubility
principles. For precise quantitative data, experimental determination is strongly recommended.

Experimental Determination of Solubility: A Step-by-
Step Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-
flask method.[5] This method involves equilibrating an excess of the solid compound with the
solvent of interest and then quantifying the concentration of the dissolved solute.
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Materials and Equipment

e 1H-Indazol-4-amine (high purity, >98%)

o HPLC-grade organic solvents

« Analytical balance (4-decimal place)

 Scintillation vials or glass test tubes with screw caps

» Vortex mixer

» Thermostatic shaker incubator or orbital shaker

e Centrifuge

o Syringe filters (0.22 um, chemically resistant, e.g., PTFE)
e Syringes

e Volumetric flasks and pipettes

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram
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Sample Preparation

@eigh excess 1H-indazo|-4-amina
Gdd to vial with a known volume of solvenD

Equilibration

[Seal vial and vortea
Gncubate on shaker (e.g., 24-48h at 25°CD

Phase Separation

Gentrifuge to pellet undissolved solicD

Gilter supernatant through a 0.22 um syringe fiIteD

Anav,ysis

Gilute filtrate with mobile phasa
anect into HPLC-UV systemj
Guantify using a calibration curva
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Calibration Standards

Grepare stock solution of 1H-indazo|-4-amin9

i Sample Analysis

(Perform serial dilutions) (Dilute filtered sample from solubility experimeng
anect standards into HPLC) anect diluted sample into HPLC)

Obtain peak area

(Generate calibration curve (Peak Area vs. Conc.D

Quantification

Galculate concentration using calibration curve)

(Account for dilution factor)
(Report solubility (e.g., in mg/mL))

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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